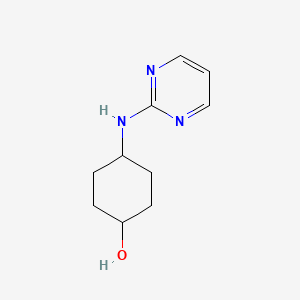

4-(Pyrimidin-2-ylamino)cyclohexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(Pyrimidin-2-ylamino)cyclohexanol” contains a pyrimidine group, an amino group, and a cyclohexanol group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The cyclohexanol group consists of a six-membered ring (cyclohexane) with one hydroxyl group (-OH), making it an alcohol .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the cyclohexanol ring, and the amino group linking them. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine ring, the amino group, and the hydroxyl group of the cyclohexanol. The amino group might undergo reactions typical for amines, while the hydroxyl group could participate in reactions typical for alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the pyrimidine and cyclohexanol groups. For example, the presence of the polar hydroxyl and amino groups might increase the compound’s water solubility compared to nonpolar compounds .Wissenschaftliche Forschungsanwendungen

Cyclin-Dependent Kinase Inhibitors : This compound and its analogs have been studied as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. These inhibitors show promise in cancer therapy due to their ability to halt cell proliferation and induce apoptosis in cancer cells (Wang et al., 2004).

Receptor Binding Affinity : Analog compounds have been found to have binding affinity for dopamine (D2 and D3) and serotonin 5-HT1A receptors, which is significant for developing treatments for psychiatric disorders (Wustrow et al., 1998).

Histone Deacetylase Inhibitor : It has been utilized in the design of histone deacetylase (HDAC) inhibitors, showing potential as an anticancer drug due to its ability to block cancer cell proliferation and induce cell cycle arrest and apoptosis (Zhou et al., 2008).

Antimicrobial Activity : Derivatives of this compound have been synthesized and shown to possess antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Chioma et al., 2018).

Plant Growth Retardants : Pyrimidine derivatives, similar in structure, have been used as plant growth retardants in agricultural research, providing insights into the regulation of terpenoid metabolism and its relationship to plant growth and development (Grossmann, 1990).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as pyrimidin-2-ylamino derivatives have been found to target proteins like nur77 and protein kinases . These proteins play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .

Mode of Action

Related compounds have been shown to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

It can be inferred from related compounds that they may affect pathways involving protein kinases , which are crucial for cellular signaling processes.

Result of Action

Related compounds have been shown to have anti-proliferative activity against human cancer cell lines .

Eigenschaften

IUPAC Name |

4-(pyrimidin-2-ylamino)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-9-4-2-8(3-5-9)13-10-11-6-1-7-12-10/h1,6-9,14H,2-5H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMYIXPGCOBQPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2704873.png)

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2704878.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)

![2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2704883.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2704890.png)

![6-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-2-carboxamide](/img/structure/B2704891.png)

![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)

![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)